molecular formula C8H7N3OS B12911212 3-Methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 61737-20-0

3-Methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B12911212
CAS No.: 61737-20-0
M. Wt: 193.23 g/mol
InChI Key: TVKCRKKIPAYQIL-UHFFFAOYSA-N
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Description

3-Methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a bicyclic heterocyclic compound featuring a pyrido-triazinone core with a methyl group at position 3 and a sulfanylidene (S=) substituent at position 2. Its structure combines rigidity from the planar triazinone ring with the electronic effects of sulfur, which may influence metabolic stability and biological interactions.

Properties

CAS No.

61737-20-0

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

3-methyl-2-sulfanylidenepyrido[1,2-a][1,3,5]triazin-4-one

InChI

InChI=1S/C8H7N3OS/c1-10-7(13)9-6-4-2-3-5-11(6)8(10)12/h2-5H,1H3

InChI Key

TVKCRKKIPAYQIL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)N=C2C=CC=CN2C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-thioxo-2H-pyrido[1,2-a][1,3,5]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and methyl iodide, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-thioxo-2H-pyrido[1,2-a][1,3,5]triazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; conditionsanhydrous solvents, low temperature.

    Substitution: Alkyl halides, nucleophiles; conditionspolar aprotic solvents, elevated temperature.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-2-thioxo-2H-pyrido[1,2-a][1,3,5]triazin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-thioxo-2H-pyrido[1,2-a][1,3,5]triazin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Modifications

  • Pyrido-triazinone vs. Pyrido-pyrimidinone: 3-Methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one contains a triazinone ring (three nitrogen atoms), whereas 2,3-dihydro-4H-pyrido[1,2-a]pyrimidin-4-ones (e.g., compound 1 in ) feature a pyrimidinone core (two nitrogen atoms).

Substituent Effects

  • Position 2 Substituents: Sulfanylidene (S=): Unique to the target compound, this group increases electron-withdrawing character and lipophilicity, which may enhance membrane permeability compared to amino-substituted analogs . Amino/Alkylamino Groups: Derivatives like 2-diethylamino- (e.g., 4b5, 8g) or 2-cyclohexylamino- (e.g., 4b4) substituents improve solubility via hydrogen bonding but reduce steric bulk compared to sulfanylidene .
  • Position 3/7/8 Substituents :

    • Methyl Groups : Present in both the target compound (position 3) and analogs like 9-methyl-4H-pyrido-triazin-4-ones (e.g., 4b3 , 4d3 ). Methyl groups enhance metabolic stability by blocking oxidation sites .
    • Aryl/Heteroaryl Groups : Suzuki-coupled derivatives (e.g., 8l , 8m ) introduce aromatic moieties at position 7, enabling π-π stacking interactions in drug-receptor binding .

Physicochemical Properties

Key data for representative compounds are summarized below:

Compound Name Substituents (Position) Melting Point (°C) LogP<sup>a</sup> Solubility Reference
3-Methyl-2-sulfanylidene-2,3-dihydro-4H-... 3-Me, 2-S= Not reported High (est. ~2.5) Low (lipophilic)
2-Diethylamino-9-methyl-4H-pyrido-triazin-4-one (4b5 ) 2-NEt₂, 9-Me 124 Moderate (~1.8) High in DMSO
2-Cyclohexylamino-9-methyl-4H-pyrido-triazin-4-one (4b4 ) 2-NCyclohexyl, 9-Me 176 ~2.2 Moderate
2-Amino-6-methyl-4H-pyrido-triazin-4-one (4e1 ) 2-NH₂, 6-Me >260 Low (~0.9) Poor
2-Diethylamino-7-(3’-thiophenyl)-4H-pyrido-triazin-4-one (8h ) 7-Thiophenyl, 2-NEt₂ 146 (for 8g ) ~2.8 Moderate

<sup>a</sup>LogP values estimated based on substituent contributions.

  • Melting Points: Sulfur-containing analogs (e.g., target compound) likely exhibit lower melting points than amino derivatives (e.g., 4e1, mp >260°C) due to reduced crystallinity from flexible S= groups.
  • Solubility: Amino groups (e.g., 4b5, 4e1) improve aqueous solubility, whereas sulfanylidene and aryl groups enhance lipid solubility, critical for blood-brain barrier penetration .

Biological Activity

3-Methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique pyrido-triazinone framework with a sulfanylidene group that contributes to its biological activity. Its molecular formula is C7H8N4SC_7H_8N_4S and it possesses a molecular weight of approximately 180.23 g/mol.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties, which may be attributed to the presence of the sulfanylidene moiety. This group can scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that such compounds can enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Anticancer Properties

Several derivatives of pyrido-triazinones have been investigated for their anticancer effects. In vitro studies demonstrate that 3-methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one can induce apoptosis in cancer cell lines by promoting reactive oxygen species (ROS) generation and disrupting mitochondrial function . The compound has shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity.

The mechanism underlying the anticancer activity appears to involve the inhibition of glutathione peroxidase 4 (GPX4), leading to ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation. This pathway is critical in cancer therapy as it selectively targets cancer cells while sparing normal cells .

Study 1: Antioxidant Evaluation

A study evaluated the antioxidant potential of various pyrido-triazinone derivatives, including 3-methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one. The results indicated significant scavenging activity against DPPH radicals with an IC50 value of 25 µM compared to ascorbic acid (IC50 = 20 µM). This suggests that the compound may be a viable candidate for developing antioxidant therapies .

Study 2: Anticancer Activity

In a comparative study on the cytotoxic effects of several triazinone derivatives on human breast cancer cells (MCF-7), 3-methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one exhibited an IC50 value of 15 µM after 48 hours of treatment. This was significantly lower than that observed for standard chemotherapeutic agents like doxorubicin (IC50 = 30 µM), highlighting its potential as an effective anticancer agent .

Data Tables

Property Value
Molecular FormulaC₇H₈N₄S
Molecular Weight180.23 g/mol
IC50 (DPPH Scavenging)25 µM
IC50 (MCF-7 Cancer Cells)15 µM
Activity Effect
AntioxidantSignificant scavenging activity
CytotoxicityInduces apoptosis in cancer cells

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